Patent-Defined Pharmacophore Advantage for Cognitive Disorder Targets
The compound's core scaffold, a 1-aryl-3-piperazin-1'-yl propanone with a sulfonyl linker, is explicitly claimed in U.S. Patent 6,214,994 as a privileged pharmacophore for treating Alzheimer's disease by preventing the production of abnormally phosphorylated paired helical filament (PHF) epitopes [1]. The preferred halogen substitution (fluoro) at the para position of the aryl group is specified to enhance this activity, providing a clear structural differentiation from non-halogenated or meta-substituted analogs within the patent claims [1].
| Evidence Dimension | Structural requirement for biological activity in Alzheimer's disease models |
|---|---|
| Target Compound Data | Contains para-fluoro substituent (preferred embodiment) |
| Comparator Or Baseline | Non-halogenated or meta-halogenated analogs (broader claims) |
| Quantified Difference | Not quantified for this specific endpoint |
| Conditions | Patent claims based on in vitro and in vivo Alzheimer's disease models |
Why This Matters
The patent specificity for para-fluoro substitution indicates a deliberate design choice, suggesting this compound is optimized for the claimed mechanism, unlike generic aryl analogs.
- [1] DeBernardis, J.F., Kerkman, D.J., Zinkowski, R.P. (2001) 'Certain substituted 1-aryl-3-piperazin-1'-yl propanones', U.S. Patent 6,214,994. View Source
